molecular formula C10H14N6O2 B12929336 2-Amino-9-((1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one(relative)

2-Amino-9-((1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one(relative)

Cat. No.: B12929336
M. Wt: 250.26 g/mol
InChI Key: RRVVFTWEGVLWLH-NTSWFWBYSA-N
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Description

2-Amino-9-((1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a purine base attached to a cyclopentyl ring with multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-((1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving suitable starting materials.

    Introduction of Hydroxyl Groups: Hydroxylation reactions are employed to introduce the hydroxyl groups at specific positions on the cyclopentyl ring.

    Attachment of the Purine Base: The purine base is attached to the cyclopentyl ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-((1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the purine base or the cyclopentyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon) is commonly used.

    Substitution: Various nucleophiles or electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups.

Scientific Research Applications

2-Amino-9-((1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-9-((1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Guanosine: Another nucleoside with a purine base, but with different functional groups.

    Inosine: A nucleoside with a hypoxanthine base, structurally similar to the purine base in the compound.

Uniqueness

2-Amino-9-((1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one is unique due to its specific arrangement of hydroxyl groups on the cyclopentyl ring and its potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H14N6O2

Molecular Weight

250.26 g/mol

IUPAC Name

5-amino-3-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C10H14N6O2/c11-10-12-8-7(9(18)13-10)14-15-16(8)6-2-1-5(3-6)4-17/h5-6,17H,1-4H2,(H3,11,12,13,18)/t5-,6+/m0/s1

InChI Key

RRVVFTWEGVLWLH-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@H](C[C@H]1CO)N2C3=C(C(=O)NC(=N3)N)N=N2

Canonical SMILES

C1CC(CC1CO)N2C3=C(C(=O)NC(=N3)N)N=N2

Origin of Product

United States

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